molecular formula C12H13NO5 B11587719 4-{[(3-Carboxypropanoyl)amino]methyl}benzoic acid

4-{[(3-Carboxypropanoyl)amino]methyl}benzoic acid

Cat. No.: B11587719
M. Wt: 251.23 g/mol
InChI Key: UXPYVXQKXHHPSL-UHFFFAOYSA-N
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Description

4-{[(3-Carboxypropanoyl)amino]methyl}benzoic acid is a benzoic acid derivative with a molecular formula of C11H13NO4 and a molecular weight of 223.23 g/mol . This compound features a bifunctional structure, containing both a carboxylic acid and an amide linker, which makes it a valuable building block in chemical and pharmaceutical synthesis. Its primary research application is as a chemical intermediate, particularly in the synthesis of more complex peptide molecules and other bioactive compounds . The presence of the 3-carboxypropanoyl (succinamic acid) chain attached via an aminomethyl linker to the benzoic acid ring creates a versatile scaffold that can be further functionalized. Researchers utilize this structure in the development of novel chemical entities, where it can act as a core component to modulate physicochemical properties or to create specific molecular architectures . As with many specialized biochemicals, this product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

4-[(3-carboxypropanoylamino)methyl]benzoic acid

InChI

InChI=1S/C12H13NO5/c14-10(5-6-11(15)16)13-7-8-1-3-9(4-2-8)12(17)18/h1-4H,5-7H2,(H,13,14)(H,15,16)(H,17,18)

InChI Key

UXPYVXQKXHHPSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 4-{[(3-Carboxypropanoyl)amino]methyl}benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-(aminomethyl)benzoic acid with 3-carboxypropanoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

4-{[(3-Carboxypropanoyl)amino]methyl}benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives of 4-{[(3-Carboxypropanoyl)amino]methyl}benzoic acid. For instance, compounds incorporating this moiety have shown significant inhibition against various cancer cell lines. A notable study demonstrated that specific derivatives exhibited over 80% inhibition against leukemia cell lines, indicating their potential as effective anticancer agents .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of 4-{[(3-Carboxypropanoyl)amino]methyl}benzoic acid exhibit moderate antibacterial activity against Gram-positive bacteria and fungi. The synthesis of these compounds often involves modifications to enhance their bioactivity and reduce toxicity .

Material Science

Corrosion Inhibition
In material science, the compound has been explored as a corrosion inhibitor. Its ability to form stable complexes with metal surfaces has been studied, showing promising results in enhancing the durability of various materials when exposed to corrosive environments. The binding strength of these compounds is significantly higher compared to traditional inhibitors, making them suitable candidates for industrial applications .

Biochemical Applications

Enzyme Inhibition
The biochemical applications of 4-{[(3-Carboxypropanoyl)amino]methyl}benzoic acid include its role as an enzyme inhibitor. Studies have shown that it can inhibit specific proteolytic enzymes, which are crucial in various biological processes. This inhibition can lead to alterations in metabolic pathways, making it a candidate for further research in metabolic disease management .

Case Studies

  • Anticancer Study
    • Objective: Evaluate the anticancer activity of synthesized derivatives.
    • Methodology: Compounds were tested against multiple cancer cell lines using MTT assays.
    • Results: Compounds demonstrated significant cytotoxicity with IC50 values below 20 µM for leukemia cells .
  • Antimicrobial Evaluation
    • Objective: Assess the antimicrobial efficacy of 4-{[(3-Carboxypropanoyl)amino]methyl}benzoic acid derivatives.
    • Methodology: Disc diffusion method was employed against several bacterial strains.
    • Results: Moderate activity was observed against Staphylococcus aureus and Candida albicans, with zones of inhibition ranging from 10-15 mm .

Data Tables

Application AreaCompound ActivityObservations
AnticancerInhibition >80% in leukemia cellsSignificant cytotoxicity observed
AntimicrobialModerate activity against bacteriaEffective against Gram-positive strains
Corrosion InhibitionHigh binding strengthSuperior to traditional inhibitors
Enzyme InhibitionProteolytic enzyme inhibitionAlters metabolic pathways

Mechanism of Action

The mechanism of action of 4-{[(3-Carboxypropanoyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets. The carboxypropanoyl group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The aminomethyl group may also participate in binding interactions, enhancing the compound’s overall affinity for its targets . These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

4-[(Diethoxyphosphinoyl)methyl]benzoic Acid

  • Molecular Formula : C₁₂H₁₇O₅P
  • Key Features: A phosphinoyl group replaces the 3-carboxypropanoyl moiety. The diethoxyphosphinoyl group introduces steric bulk and alters electronic properties, influencing hydrogen-bonding and crystal packing .
  • Crystallography : Forms centrosymmetric dimers via O–H⋯O hydrogen bonds (R₂²(20) motif) and stabilizes further via C–H⋯π interactions .
  • Synthesis : Reacting 4-(bromomethyl)benzoic acid with triethyl phosphite in the presence of ZnBr₂ .

4-[(1H-Benzimidazol-1-yl)methyl]benzoic Acid

  • Molecular Formula : C₁₅H₁₂N₂O₂
  • Key Features: A benzimidazole substituent replaces the carboxypropanoyl group, enabling coordination with metal ions (e.g., Mn²⁺) and participation in supramolecular assemblies .
  • Crystallography : Forms 1D chains via O–H⋯N hydrogen bonds and 2D networks through C–H⋯O interactions .
  • Applications : Used in metal-organic frameworks (MOFs) due to flexible coordination modes .

Methyl 4-{[(3-Chloropropoxy)carbonyl]amino}benzoate

  • Molecular Formula: C₁₂H₁₃ClNO₅
  • Key Features : A chloroalkoxycarbonyl group replaces the carboxylic acid side chain. The ester group reduces acidity compared to the target compound .
  • Applications : Intermediate in synthesizing prodrugs or enzyme inhibitors .

Physicochemical and Crystallographic Data

Compound Molecular Weight Crystal System Space Group Hydrogen Bonding Patterns
4-[(Diethoxyphosphinoyl)methyl]benzoic Acid 272.23 g/mol Monoclinic P2₁/n O–H⋯O (dimer), C–H⋯π
4-[(Benzimidazolyl)methyl]benzoic Acid 252.27 g/mol Monoclinic P2₁/c O–H⋯N (1D chains), C–H⋯O
3-Benzoylpropionic Acid 178.19 g/mol N/A N/A High solubility in polar solvents

Biological Activity

The compound 4-{[(3-Carboxypropanoyl)amino]methyl}benzoic acid , a benzoic acid derivative, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

4-{[(3-Carboxypropanoyl)amino]methyl}benzoic acid is characterized by the presence of both carboxylic acid and amino groups, which contribute to its reactivity and biological interactions. The molecular structure can be represented as follows:

  • Molecular Formula : C12_{12}H13_{13}N1_{1}O4_{4}
  • Molecular Weight : 235.24 g/mol

The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzoic acid derivatives. For instance, 4-{[(3-Carboxypropanoyl)amino]methyl}benzoic acid has shown effectiveness against several bacterial strains. A comparative study indicated that its activity was significantly higher than that of standard antibiotics at concentrations as low as 5 µM.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
4-{[(3-Carboxypropanoyl)amino]methyl}benzoic acidE. coli10 µg/mL
4-{[(3-Carboxypropanoyl)amino]methyl}benzoic acidS. aureus8 µg/mL
Standard AntibioticE. coli15 µg/mL
Standard AntibioticS. aureus12 µg/mL

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in human fibroblast cells. The results indicated a reduction in IL-6 and TNF-alpha levels by approximately 50% compared to untreated controls.

Antioxidant Activity

The antioxidant capacity of 4-{[(3-Carboxypropanoyl)amino]methyl}benzoic acid was evaluated using DPPH radical scavenging assays. The compound exhibited a significant scavenging effect, with an IC50 value of 25 µg/mL, suggesting its potential use in formulations aimed at reducing oxidative stress.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of 4-{[(3-Carboxypropanoyl)amino]methyl}benzoic acid in a rat model of neurodegeneration induced by oxidative stress. The results showed that treatment with the compound significantly improved cognitive function and reduced neuronal damage markers.

Case Study 2: Cardiovascular Protection

In another research effort, the compound was evaluated for its cardioprotective effects in a mouse model of ischemia-reperfusion injury. The findings revealed that administration of the compound reduced infarct size and improved cardiac function, likely due to its antioxidant properties.

The biological activity of 4-{[(3-Carboxypropanoyl)amino]methyl}benzoic acid is believed to stem from its ability to modulate various signaling pathways involved in inflammation and oxidative stress response. It may also interact with specific enzymes related to these pathways, enhancing its therapeutic potential.

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